2-Methoxyequilin

Description

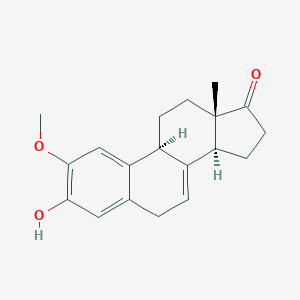

Structure

2D Structure

3D Structure

Properties

CAS No. |

116506-46-8 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H22O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h4,9-10,12,15,20H,3,5-8H2,1-2H3/t12-,15-,19-/m0/s1 |

InChI Key |

SDAPOCMGOIRGRQ-ODYMNIRHSA-N |

SMILES |

CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=CC(=C(C=C34)OC)O)[C@@H]1CCC2=O |

Canonical SMILES |

CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |

Synonyms |

2-methoxyequilin |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Methoxyequilin

Methodologies for 2-Methoxyequilin Synthesis

The preparation of this compound can be achieved through several synthetic routes, starting from either halogenated precursors or optically pure equilin (B196234).

A key strategy for the synthesis of this compound involves the nucleophilic displacement of a halogen atom from a suitable equilin derivative. madbarn.comnih.gov Specifically, this compound has been synthesized from a 2-iodoequilin derivative. madbarn.comnih.gov This transformation is accomplished through a nucleophilic substitution reaction where the iodide group is displaced by a methoxide (B1231860) ion. madbarn.comnih.gov The reaction is facilitated by the presence of copper (II) chloride and 15-crown-5-ether, which act as catalysts. madbarn.comnih.gov

The required 2-iodoequilin precursor is prepared from equilin. madbarn.comnih.gov This involves the treatment of equilin with two equivalents of iodine in a solution of methanolic ammonium (B1175870) hydroxide (B78521) to yield 2,4-diiodoequilin. madbarn.comnih.gov Subsequently, reductive dehalogenation of 2,4-diiodoequilin leads to the formation of 2-iodoequilin. madbarn.comnih.gov

Table 1: Synthesis of this compound via Nucleophilic Displacement

| Starting Material | Reagents | Product | Citation |

| 2-Iodoequilin derivative | Methoxide ion, Copper (II) chloride, 15-crown-5-ether | This compound | madbarn.comnih.gov |

An alternative and practical approach for the synthesis of this compound starts from commercially available, optically pure equilin. nih.gov This multi-step synthesis is an efficient method that yields this compound in five steps. nih.gov This pathway provides a reliable source of the compound for further chemical transformations and biological studies. nih.gov

Chemical Transformations of this compound

This compound serves as a versatile intermediate for the synthesis of other important catechol estrogen metabolites.

The conversion of this compound to its corresponding catechol, 2-hydroxyequilin, is a crucial transformation. This demethylation is achieved in a single step through a reaction catalyzed by boron tribromide (BBr3). nih.gov The availability of this synthetic route is significant for studying the biological effects of 2-hydroxyequilin, a potential metabolite of equilin. nih.gov

Table 2: Demethylation of this compound

| Starting Material | Reagent | Product | Citation |

| This compound | Boron tribromide (BBr3) | 2-Hydroxyequilin | nih.gov |

This compound can also be converted into derivatives of 2-hydroxyequilenin (B1257336). nih.gov This process involves an initial oxidation of this compound using selenium dioxide (SeO2). nih.govnih.gov The resulting intermediate is then subjected to demethylation with boron tribromide (BBr3) to yield 2-hydroxyequilenin. nih.gov This synthetic sequence provides access to another class of catechol estrogen metabolites for research purposes. nih.gov An alternative synthesis of 2-methoxyequilenin (B56837) involves the nucleophilic displacement of iodine from a 2-iodo-7ε,8ε-epoxyestrone derivative with a methoxide ion, which also results in the aromatization of the B ring. nih.gov

Synthesis of this compound Analogs for Research Applications

The synthesis of analogs of this compound and related compounds is a key area of research aimed at developing new molecules with potentially enhanced biological activities. While specific research on a wide array of this compound analogs is still developing, the principles for creating such analogs can be inferred from studies on similar steroidal compounds like 2-methoxyestradiol (B1684026). The goal of such synthetic endeavors is to explore how structural modifications impact biological activity, such as the inhibition of tubulin polymerization and cancer cell growth. nih.gov

The synthesis of these analogs often involves multi-step procedures starting from readily available steroid precursors. These synthetic strategies allow for the introduction of various functional groups and structural modifications to the core steroid skeleton. For instance, in the synthesis of 2-methoxyestradiol analogs, modifications have included the introduction of different ether groups at the C-2 position and the addition of functional groups at other positions on the steroid ring system. nih.gov These approaches could be adapted for the synthesis of novel this compound analogs for further investigation.

Metabolic Investigations of 2 Methoxyequilin in Biological Systems

Role of 2-Methoxyequilin as an Intermediary Metabolite of Equilin (B196234)

This compound is recognized as an intermediary metabolite of equilin, a primary component of conjugated equine estrogens. nih.govresearchgate.net The metabolic journey from equilin to this compound involves a critical hydroxylation step, which is then followed by a methylation process. The initial transformation involves the conversion of equilin into its catechol estrogen form, specifically 2-hydroxyequilin. nih.gov This catechol, 2-hydroxyequilin, serves as the direct precursor to this compound. The subsequent and final step in the formation of this compound is the O-methylation of the hydroxyl group on the A-ring of 2-hydroxyequilin. nih.gov Thus, this compound is a downstream product in the metabolic cascade of equilin, representing one of the several metabolic fates of this equine estrogen.

Enzymatic Biotransformation Pathways Involving this compound

The biotransformation of equine estrogens is a multifaceted process governed by a series of enzymatic reactions. The pathways involving this compound are primarily characterized by methylation and demethylation, as well as the initial hydroxylation of its precursors by Cytochrome P450 enzymes.

The conversion of the catechol estrogen precursor, 2-hydroxyequilin, into this compound is a classic example of O-methylation. nih.gov This biochemical reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which plays a pivotal role in the metabolism of catecholamines and catechol estrogens. researchgate.netnih.govpan.olsztyn.pl COMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure. pan.olsztyn.pluniprot.org This methylation process is generally considered a detoxification step, as it converts the chemically reactive catechol estrogens into their more stable and less biologically active methoxy (B1213986) derivatives. pan.olsztyn.pl Conversely, the metabolic pathway is not unidirectional; demethylation can also occur, a process whereby this compound can be converted back to 2-hydroxyequilin. nih.gov

The formation of 2-hydroxyequilin, the essential precursor to this compound, is initiated by the action of Cytochrome P450 (CYP) enzymes. nih.gov These enzymes are responsible for the hydroxylation of the parent estrogen, equilin, at either the C-2 or C-4 position of the aromatic A-ring. nih.gov However, in the case of equine estrogens like equilin, there is a notable regioselectivity in the hydroxylation process. nih.govresearchgate.net

Research utilizing rat liver microsomes has demonstrated a clear preference for hydroxylation at the 4-position over the 2-position. nih.gov The metabolic outcome is a significantly higher yield of 4-hydroxyequilin compared to 2-hydroxyequilin. nih.gov

Table 1: Regioselectivity of Equilin Hydroxylation

| Metabolite | Position of Hydroxylation | Relative Abundance |

|---|---|---|

| 4-Hydroxyequilin | C-4 | Major |

| 2-Hydroxyequilin | C-2 | Minor |

This table illustrates the preferential hydroxylation of equilin at the C-4 position.

Specifically, the ratio of 4-hydroxyequilin to 2-hydroxyequilin formation has been reported to be approximately 6:1. nih.govresearchgate.net This inherent bias in the initial metabolic step means that while 2-hydroxyequilin is indeed formed, it constitutes a minor metabolic pathway compared to the 4-hydroxylation route. This pattern of hydroxylation for equine estrogens is in contrast to that of endogenous estrogens, which are primarily hydroxylated at the 2-position. nih.govresearchgate.net

Comparative Metabolic Profiles of this compound with Other Methoxyestrogens

The metabolic landscape of equine estrogens is populated by a variety of methoxyestrogens, including this compound, 4-methoxyequilin, 2-methoxyequilenin (B56837), and 4-methoxyequilenin. researchgate.netdss.go.th The relative abundance of these methylated metabolites is largely dictated by the initial hydroxylation preferences of the parent compounds.

Given that equilin metabolism favors the production of 4-hydroxyequilin, it follows that 4-methoxyequilin is a more prevalent metabolite than this compound. nih.gov The metabolic pathways of other related estrogens also provide a basis for comparison. For instance, 4-methoxyequilenin, the methylated derivative of 4-hydroxyequilenin (B1202715), is a major metabolite of both equilenin (B1671562) and equilin. nih.govresearchgate.net

Table 2: Comparison of Methoxyestrogen Precursors and Formation

| Methoxyestrogen | Precursor Catechol | Parent Estrogen(s) | Notes on Formation |

|---|---|---|---|

| This compound | 2-Hydroxyequilin | Equilin | Minor metabolic pathway of equilin. nih.gov |

| 4-Methoxyequilin | 4-Hydroxyequilin | Equilin | Major metabolic pathway of equilin. nih.gov |

| 2-Methoxyequilenin | 2-Hydroxyequilenin (B1257336) | Equilenin, Equilin | Potentially formed from 2-hydroxyequilin. nih.gov |

| 4-Methoxyequilenin | 4-Hydroxyequilenin | Equilenin, Equilin | Major catechol metabolite; can inhibit COMT. nih.gov |

This interactive table allows for a comparison of the metabolic origins of different methoxyestrogens.

Interestingly, the precursor to 4-methoxyequilenin, 4-hydroxyequilenin, is not only a substrate for COMT but can also act as an inhibitor of this enzyme, particularly at higher concentrations. nih.gov This inhibitory action could have broader implications for estrogen metabolism by potentially slowing the methylation and clearance of other catechol estrogens, including 2-hydroxyequilin. nih.gov Furthermore, the downstream metabolic fate of these catechols differs. While 4-hydroxyequilenin is known to readily autoxidize to a reactive o-quinone, 2-hydroxyequilenin (a potential metabolite derived from 2-hydroxyequilin) does not undergo autoxidation. nih.gov This suggests that the metabolic pathway leading from this compound's precursor is less likely to generate certain types of reactive intermediates compared to the 4-hydroxylated pathway.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 98644 |

| Equilin | 474-86-2 |

| 2-Hydroxyequilin | 10027799 |

| Equilenin | 5282246 |

| 2-Hydroxyequilenin | 10027799 |

| Estradiol (B170435) | 5757 |

| Estrone | 5870 |

| 4-Hydroxyequilenin | 128913 |

| 2-Methoxyestradiol (B1684026) | 5282293 |

| 2-Methoxyequilenin | 98645 |

| 4-Methoxyequilenin | 128914 |

| S-adenosyl-L-methionine | 34755 |

Molecular and Cellular Research on 2 Methoxyequilin and Its Biotransformation Products

Investigation of Cellular Interactions and Effects of 2-Methoxyequilin Derivatives

The derivatives of methoxyestrogens have been shown to exert potent effects on various cell types, particularly cancer cells. These effects are primarily centered on the inhibition of cell growth, induction of programmed cell death (apoptosis), and interference with the cell division cycle.

Methoxyestrogen metabolites, notably 2-methoxyestradiol (B1684026), are recognized for their potent anti-proliferative activities across a wide array of cell lines, including both tumor and non-tumor cells. aacrjournals.org This inhibitory effect is a hallmark of their biological activity and has been observed in various cancer types such as breast, prostate, and ovarian cancer, as well as glioblastoma. creativescripts.netmdpi.com

The anti-proliferative action of 2-ME2 is independent of the cells' estrogen responsiveness, affecting both estrogen receptor (ER)-positive and ER-negative cell lines. nih.gov For instance, similar IC50 values (the concentration required to inhibit the growth of 50% of cells) for proliferation inhibition have been recorded in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231, MDA-MB-435) breast cancer cell lines. aacrjournals.org This suggests a mechanism of action that is not reliant on traditional estrogen signaling pathways. aacrjournals.orgnih.gov Interestingly, studies have shown that 2-ME2 can be particularly effective against triple-negative breast cancer (TNBC) cells while having minimal impact on non-malignant breast epithelial cells. nih.gov

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast (ER-positive) | 1.5 | aacrjournals.org |

| MDA-MB-231 | Breast (Triple-Negative) | 1.1 | aacrjournals.org |

| MDA-MB-435 | Breast (ER-negative) | 1.3 | aacrjournals.org |

| LTED | Breast (Long-Term Estrogen-Deprived) | 0.93 | mdpi.com |

| PC-3 | Prostate | 54.41 | researchgate.net |

| Hep3B, HepG2, etc. | Hepatocellular Carcinoma | 0.5 - 3.0 | researchgate.net |

A key mechanism behind the anti-tumor effect of methoxyestrogens is the induction of apoptosis, or programmed cell death. creativescripts.netoncotarget.com 2-methoxyestradiol has been shown to trigger apoptosis in numerous cancer cell lines. tandfonline.com This process is multifaceted and can involve both caspase-dependent and independent pathways. nih.gov

Research indicates that 2-ME2 activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govnih.gov The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.gov The extrinsic pathway can be triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8. nih.gov Studies have demonstrated that 2-ME2 can induce the cleavage and activation of caspases-3, -8, and -9 in various cancer cells. nih.govnih.govnih.gov

Furthermore, the apoptotic mechanism can be linked to the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways, such as the c-jun N-terminal kinases (JNKs). tandfonline.comnih.gov The induction of apoptosis by 2-ME2 appears to be selective for cancerous cells, with studies showing it mediates apoptosis in ovarian cancer cells but not in their normal, healthy counterparts. nih.gov

| Mechanism | Key Proteins/Events Involved | Cell Type Examples | Reference |

|---|---|---|---|

| Intrinsic Pathway Activation | Cytochrome c release, Caspase-9 activation, Caspase-3 cleavage | Leukemia (CEM), Nasopharyngeal (HONE-1) | nih.govnih.gov |

| Extrinsic Pathway Activation | Caspase-8 activation | Leukemia (CEM), Ovarian Cancer (A2780) | nih.govnih.gov |

| p53-dependent/independent | Upregulation of p53, activation of JNK and AP-1 | Melanoma, Lung Cancer | tandfonline.com |

| Oxidative Stress | Generation of superoxide anions | Nasopharyngeal (HONE-1) | nih.gov |

Methoxyestrogens can exert profound effects on the regulation of the cell cycle, the series of events that lead to cell division and duplication. A consistent finding is that 2-methoxyestradiol blocks cell cycle progression, most commonly at the G2/M phase transition. researchgate.netnih.gov This arrest prevents cells from entering mitosis, thereby halting proliferation.

This G2/M arrest is closely linked to the disruption of microtubule function by 2-ME2. aacrjournals.org The molecular mechanism involves the modulation of key cell cycle regulatory proteins. For example, in nasopharyngeal carcinoma cells, G2/M arrest is associated with increased levels of the inactive forms of critical cell cycle regulators like p-cdc2 (Tyr15) and p-cdc25C (Ser216). nih.gov In other cancer types, such as triple-negative breast cancer, 2-ME2 has been observed to arrest cells in the S-phase of the cell cycle. nih.gov The specific phase of arrest can vary depending on the cell type and the concentration of the compound. nih.gov

Molecular Targeting Investigations for Methoxyestrogens

The anti-cancer effects of methoxyestrogens are mediated through interactions with specific molecular targets within the cell. These interactions can be broadly categorized into those that involve estrogen receptors and those that are independent of these receptors.

Unlike its parent compound, estradiol (B170435), 2-methoxyestradiol exhibits a very low binding affinity for the classical nuclear estrogen receptors, ERα and ERβ. aacrjournals.orgnih.gov Its affinity for ERα is approximately 500 times lower than that of estradiol, and its affinity for ERβ is even weaker, at about 3200-fold lower. aacrjournals.org This poor interaction is a key reason why the primary anti-proliferative and apoptotic effects of 2-ME2 are considered to be mediated independently of these receptors. aacrjournals.orgnih.gov

However, despite its low affinity, at pharmacological concentrations, 2-ME2 can exert some estrogenic effects. Studies have shown that it can act as an ER agonist, inducing ER-dependent gene expression in ER-positive breast cancer cells and even supporting the growth of estrogen-dependent tumors in certain xenograft models. aacrjournals.org This suggests a complex, concentration-dependent interaction with estrogen signaling pathways.

| Compound | ERα Ki (nM) | ERβ Ki (nM) | Reference |

|---|---|---|---|

| Estradiol | 0.04 | 0.13 | aacrjournals.orgaacrjournals.org |

| 2-Methoxyestradiol (2-ME2) | 21 | 417 | aacrjournals.org |

The most well-characterized non-ER mediated mechanism of action for 2-methoxyestradiol is its interaction with the cellular microtubule network. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport.

2-ME2 binds to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site. nih.gov This binding disrupts microtubule dynamics, not necessarily by causing widespread depolymerization at effective concentrations, but by suppressing the dynamic instability of the microtubules. aacrjournals.orgnih.gov Specifically, 2-ME2 has been shown to reduce the rate, duration, and length of microtubule growth and increase the time microtubules spend in a paused state. nih.gov This suppression of dynamics is sufficient to disrupt the formation of the mitotic spindle, leading to the G2/M cell cycle arrest and subsequent induction of apoptosis. tandfonline.comnih.gov This mechanism establishes a direct link between the disruption of the cytoskeleton and the anti-angiogenic and anti-tumor properties of methoxyestrogens. nih.gov

Interaction with Other Receptor Systems and Signaling Pathways

There is currently a lack of specific data detailing the interaction of this compound with receptor systems other than the primary estrogen receptors. Scientific investigations into potential cross-talk with other nuclear receptors, G-protein coupled receptors, or tyrosine kinase receptors have not been reported in the available literature. Consequently, the downstream effects on various intracellular signaling cascades, such as the MAPK/ERK pathway, PI3K/AKT pathway, or others, remain uncharacterized for this compound.

Gene Expression and Proteomic Analysis in Response to Methoxyestrogen Metabolites

Comprehensive studies employing transcriptomic and proteomic approaches to specifically analyze the cellular response to this compound and its metabolites are not presently available. Therefore, it is not possible to detail the specific genes that are up- or down-regulated or to identify the changes in protein expression profiles following treatment with this compound. Such analyses are crucial for understanding the broader physiological and pathological implications of this compound.

Advanced Analytical and Characterization Methodologies for 2 Methoxyequilin

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-Methoxyequilin. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, APT, COSY, HMBC, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the steroid backbone, and a characteristic sharp singlet for the methoxy (B1213986) group (-OCH₃) protons.

¹³C NMR and APT Spectroscopy : Carbon-13 NMR identifies all unique carbon atoms in the molecule. An Attached Proton Test (APT) or similar spectral editing techniques (like DEPT) would further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is crucial for assigning each carbon in the complex steroidal framework.

2D NMR Techniques : Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton connectivity throughout the aliphatic rings of the steroid structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons over two or three bonds. It is critical for connecting different fragments of the molecule, for instance, linking the methoxy group protons to the aromatic ring's C-2 carbon and identifying quaternary carbons by their correlation to nearby protons.

While specific, experimentally derived NMR data for this compound is not publicly available in cited literature, the following table illustrates the type of data that would be generated from such an analysis for the complete structural assignment of the molecule.

| Position | Expected ¹³C Chemical Shift (δ ppm) | Expected ¹H Chemical Shift (δ ppm, Multiplicity, J (Hz)) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2-OCH₃ | ~55-56 | ~3.8 (s, 3H) | C-2 |

| C-1 | Aromatic Region | Aromatic Proton Signal | C-2, C-10 |

| C-2 | Aromatic Region | - | 2-OCH₃, H-1, H-4 |

| C-3 | Aromatic Region | - | H-4 |

| C-4 | Aromatic Region | Aromatic Proton Signal | C-2, C-5, C-10 |

| ... (other positions) | (data) | (data) | (data) |

Note: The data in this table is illustrative, representing the type of results expected from a full NMR analysis. Specific chemical shifts require experimental determination.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu

In the analysis of this compound, MS provides the exact molecular weight, confirming its molecular formula (C₁₉H₂₀O₂). When coupled with ionization techniques like Electron Ionization (EI), the molecule fragments in a reproducible manner. The resulting mass spectrum displays a molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern provides structural clues; for instance, the steroidal backbone often leads to characteristic losses of methyl groups or portions of the aliphatic rings. The presence of the methoxy group on the aromatic A-ring would also influence the fragmentation, potentially leading to fragments that retain this feature.

The table below illustrates the kind of data obtained from a mass spectrometry analysis, showing potential fragments and their mass-to-charge ratio (m/z).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 284 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of this compound. |

| 269 | [M - CH₃]⁺ | Indicates the loss of a methyl group, likely from C-18. |

| (other values) | (Fragment structures) | Provides clues to the overall steroid ring structure. |

Note: This table is illustrative. The exact fragmentation pattern depends on the specific ionization method and energy used.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as biological fluids or reaction mixtures, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estrogens and their metabolites. When coupled with an electrochemical detector (ECD), it provides exceptional sensitivity and selectivity for electroactive compounds like methoxyestrogens. nih.govantecscientific.com The phenolic A-ring and its methoxy substituent make this compound amenable to oxidative electrochemical detection.

The method involves injecting the sample into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components separate based on their differential partitioning between the two phases. For compounds like this compound, a reversed-phase C18 column is typically used. The electrochemical detector measures the current generated when the analyte is oxidized (or reduced) at an electrode surface set at a specific potential, allowing for quantification at very low concentrations. mdpi.com A study on related estrogen metabolites demonstrated the successful separation and detection of 2-methoxyestradiol (B1684026) using HPLC-ECD, highlighting the suitability of this method for methoxylated estrogens. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Phosphate Buffer Gradient |

| Detection | Electrochemical Detector (ECD) |

| Working Potential | Optimized for oxidation of the analyte |

| Retention Time for 2-Methoxyestradiol | 15.2 minutes (in a specific study) nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. However, steroids and their metabolites, including this compound, are generally non-volatile due to polar functional groups. Therefore, a critical step in their GC/MS analysis is chemical derivatization. researchgate.net

Derivatization converts the polar hydroxyl and/or keto groups into less polar, more volatile, and more thermally stable derivatives. nih.gov A common procedure for estrogens involves a two-step process:

Methoximation : This step protects carbonyl (keto) groups.

Silylation : This step converts hydroxyl groups into trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. This method is particularly valuable for metabolite profiling, as it can simultaneously measure multiple estrogen metabolites in a single run, providing a comprehensive view of metabolic pathways. nih.gov

Radiochemical Labeling Techniques for Metabolic Tracking

Radiochemical labeling is a highly sensitive method used to trace the metabolic fate of a drug or compound within a biological system. This technique involves synthesizing the compound of interest, such as this compound, with a radioactive isotope incorporated into its structure. Common isotopes used for this purpose are tritium (³H) or carbon-14 (¹⁴C).

Once the radiolabeled this compound is administered to a biological system (in vitro or in vivo), its journey and transformation can be tracked by detecting the radioactivity. antecscientific.com Samples of tissues, blood, urine, or feces can be collected over time and analyzed. Techniques such as liquid scintillation counting can quantify the total radioactivity in a sample, while methods like HPLC coupled with a radioactivity detector can separate and identify the parent compound from its radioactive metabolites. This approach provides invaluable information on absorption, distribution, metabolism, and excretion (ADME) pathways, helping to identify the products of biotransformation and understand the compound's clearance from the body. hmdb.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.